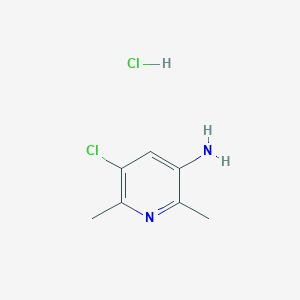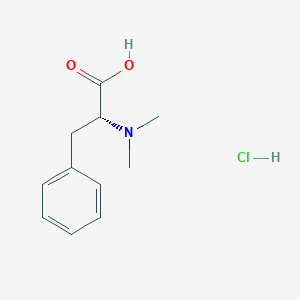![molecular formula C27H29N3O4 B2759759 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-ethoxyphenyl)urea CAS No. 1023501-44-1](/img/structure/B2759759.png)
1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-ethoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-ethoxyphenyl)urea” is a highly selective sigma-2 receptor ligand . Sigma-2 receptors have been identified as Tmem97, a transmembrane protein involved in intracellular Ca2+ regulation and cholesterol homeostasis . This receptor has been proposed as a potential target to treat neuropathic pain due to the ability of sigma-2 receptor agonists to relieve mechanical hyperalgesia in mice model of chronic pain .
Synthesis Analysis
The synthesis of this compound involves the reaction of 1-cyanomethyl-6,7-dimethoxydihydroisoquinoline with acrylonitrile, leading to the formation of 1,2-fused iminopyridinoisoquinoline . This product is easily hydrolysable to a pyridine derivative and readily reacts by the amidine group with aroyl chlorides and arylsulfonyl chlorides .
科学的研究の応用
Cyclization and Biological Activity
- Cyclization Methods : Research has explored cyclization methods of o-acylphenylacetic acids to yield 1-aryl-3-hydroxyisoquinolines, demonstrating the chemical versatility and potential for generating bioactive compounds. The lactim-lactam tautomerism of these isoquinolines was analyzed, showing their chemical stability and reactivity, which could be foundational for developing new therapeutic agents (Nowicki & Fabrycy, 1976).
Isoquinoline Derivatives as Receptor Antagonists
- Adenosine A(3) Receptor Antagonists : Isoquinoline and quinazoline urea derivatives have been identified as antagonists for human adenosine A(3) receptors, highlighting their potential in therapeutic applications targeting these receptors. This includes the synthesis and evaluation of N-phenyl-N'-quinazolin-4-ylurea derivatives and their structure-affinity relationships, which could be crucial for developing drugs targeting neurological disorders or cancer (Muijlwijk-Koezen et al., 2000).
Antiproliferative and Antimicrobial Activity
- Primaquine Derivatives : Novel urea and bis-urea primaquine derivatives with hydroxyphenyl or halogenphenyl substituents have been synthesized and evaluated for antiproliferative and antimicrobial activities. These compounds exhibit significant activity against various cancer cell lines and microbial strains, suggesting their potential in cancer therapy and infection control (Perković et al., 2016).
Enzyme Inhibition and DNA Binding
- Enzyme Inhibition : Flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas have been investigated as novel acetylcholinesterase inhibitors. By optimizing spacer length and testing compounds with greater conformational flexibility, these studies aim to develop more effective treatments for diseases like Alzheimer's by inhibiting enzymes involved in neurotransmitter breakdown (Vidaluc et al., 1995).
Synthesis of Complex Structures
- Synthetic Methodology : New methodologies for constructing the 3,4-dihydroisoquinolinone skeleton, a key structure for isoquinoline alkaloids, have been reported. These methods involve steps like regiospecific conversion of ester functionalities and cyclization processes, which are crucial for synthesizing complex natural products and potential pharmaceuticals (Mujde et al., 2011).
将来の方向性
The compound shows promising anti-inflammatory analgesic effects in the formalin model of inflammatory pain in mice . These data suggest that it is a suitable lead candidate for further evaluation . More research is needed to fully understand its potential therapeutic applications, particularly in the treatment of neuropathic pain.
特性
IUPAC Name |
1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O4/c1-4-34-22-11-9-21(10-12-22)30-27(31)29-20-7-5-18(6-8-20)15-24-23-17-26(33-3)25(32-2)16-19(23)13-14-28-24/h5-12,16-17H,4,13-15H2,1-3H3,(H2,29,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQYQGCZHGTHOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)CC3=NCCC4=CC(=C(C=C43)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-ethoxyphenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

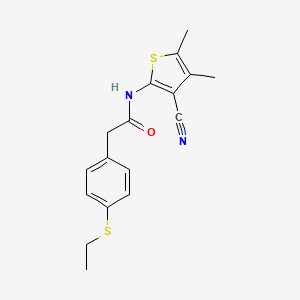
![3-amino-2-methyl-5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2759679.png)
![rac-2,2,2-trifluoro-N-[(3R,4S)-4-(3-fluoro-4-methoxyphenyl)piperidin-3-yl]acetamide, cis](/img/structure/B2759680.png)
![N-[(4-Phenyl-1,3-thiazol-2-yl)methyl]oxirane-2-carboxamide](/img/structure/B2759681.png)
![2-(7-cyclohexyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N,N-diethylacetamide](/img/structure/B2759683.png)
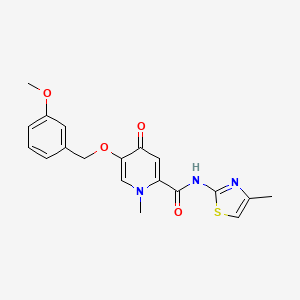
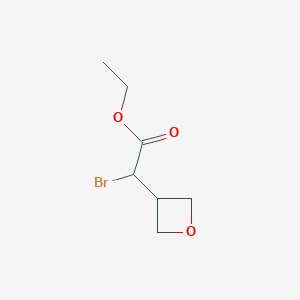
![4-(4-fluorobenzyl)-1-[(3-methoxybenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2759687.png)
![3-{[(1-Adamantylamino)carbonyl]amino}propanoic acid](/img/structure/B2759689.png)
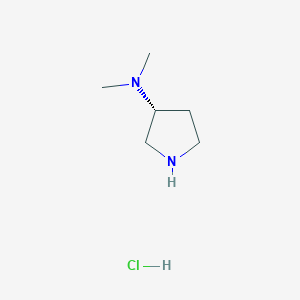
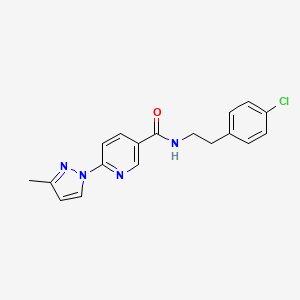
![2-(2,5-dioxopyrrolidin-1-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2759694.png)
